Cas no 89200-69-1 (7-Quinazolinecarboxylic acid, 4-chloro-2,6,8-trimethyl-, ethyl ester)

7-Quinazolinecarboxylic acid, 4-chloro-2,6,8-trimethyl-, ethyl ester structure
89200-69-1 structure
Product Name:7-Quinazolinecarboxylic acid, 4-chloro-2,6,8-trimethyl-, ethyl ester
CAS No:89200-69-1
MF:C14H15ClN2O2
MW:278.734102487564
CID:609157
PubChem ID:71322629
Update Time:2025-04-19

7-Quinazolinecarboxylic acid, 4-chloro-2,6,8-trimethyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 7-Quinazolinecarboxylic acid, 4-chloro-2,6,8-trimethyl-, ethyl ester
    • ethyl 4-chloro-2,6,8-trimethylquinazoline-7-carboxylate
    • DTXSID50752289
    • 89200-69-1
    • Inchi: 1S/C14H15ClN2O2/c1-5-19-14(18)11-7(2)6-10-12(8(11)3)16-9(4)17-13(10)15/h6H,5H2,1-4H3
    • InChI Key: IOXRBIVWZPFJQC-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=C(C)C(C(=O)OCC)=C(C)C2=NC(C)=N1

Computed Properties

  • Exact Mass: 278.0822054g/mol
  • Monoisotopic Mass: 278.0822054g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 52.1Ų
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